2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide
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Overview
Description
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a carboxamide group and a phenylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide typically involves the reaction of oxazolidine derivatives with phenylamino compounds under controlled conditions. One common method involves the condensation of 2-oxo-2-(phenylamino)acetaldehyde with N-phenylglycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazolidine-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of halogenated oxazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(phenylamino)ethylidene derivatives: These compounds share a similar core structure but differ in their substituents.
Oxazolidine-3-carboxamide derivatives: These compounds have variations in the oxazolidine ring or the carboxamide group.
Uniqueness
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide stands out due to its unique combination of an oxazolidine ring and a phenylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14037-24-2 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(2Z)-2-(2-anilino-2-oxoethylidene)-N-phenyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c22-16(19-14-7-3-1-4-8-14)13-17-21(11-12-24-17)18(23)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,23)/b17-13- |
InChI Key |
RTAHHRRUGKXYIZ-LGMDPLHJSA-N |
Isomeric SMILES |
C1CO/C(=C\C(=O)NC2=CC=CC=C2)/N1C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1COC(=CC(=O)NC2=CC=CC=C2)N1C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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